Gelliusine A

Descripción general

Descripción

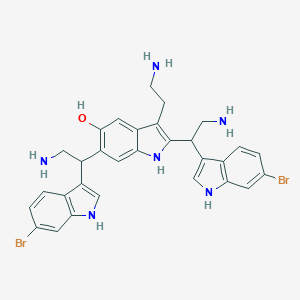

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol, typically involves multi-step organic reactions. One common method involves the use of the Sonogashira reaction, which is a coupling reaction between an aryl or vinyl halide and a terminal alkyne in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production of such complex indole derivatives may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of these compounds .

Análisis De Reacciones Químicas

Types of Reactions

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Chemistry:

Gelliusine A serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, facilitating the development of new compounds with potential biological activities.

2. Biological Activities:

Research indicates that this compound exhibits several promising biological properties:

- Anticancer Properties: It has been investigated for its cytotoxic effects against various cancer cell lines, including breast cancer cells. Studies suggest it can induce apoptosis and inhibit tumor growth through multiple pathways .

- Serotonergic Activity: this compound has shown activity at serotonin receptors, which may contribute to its pharmacological effects. At higher concentrations, it can cause contractions similar to serotonin .

- Receptor Binding: In receptor-binding assays, this compound demonstrated significant affinity for somatostatin and neuropeptide Y receptors, indicating its potential role in neuropharmacology .

Case Study 1: Cytotoxicity in Cancer Research

A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlights the potential of this compound as a lead compound for developing novel anticancer therapies .

Case Study 2: Receptor Binding Assays

In receptor binding studies, this compound was tested against various neuropeptide receptors. It exhibited significant inhibition of ligand binding at somatostatin and neuropeptide Y receptors. These findings suggest that this compound could be explored for therapeutic applications in neurological disorders .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Chemistry | Building block for synthesizing complex molecules | Facilitates organic synthesis |

| Anticancer | Induces apoptosis in cancer cell lines | Effective against breast cancer |

| Serotonergic Activity | Mimics serotonin activity; causes contractions at high concentrations | Active at serotonin receptors |

| Receptor Binding | Affinity for somatostatin and neuropeptide Y receptors | Significant inhibition in binding assays |

Mecanismo De Acción

The mechanism of action of 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparación Con Compuestos Similares

Similar Compounds

2,2-bis(6-bromo-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol is unique due to its specific substitution pattern and the presence of multiple amino and bromo groups, which confer distinct chemical and biological properties .

Actividad Biológica

Gelliusine A is a naturally occurring indole alkaloid derived from marine organisms, specifically isolated from the sponge Gellius or Orina sp.. This compound has garnered attention due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is classified as a brominated tris-indole alkaloid. Its structure includes three indole units linked by carbon chains, which contributes to its biological activity. The compound exists as diastereomers, with the (+/-) form being the most studied. Spectroscopic techniques such as NMR have been employed to elucidate its complex structure .

1. Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. While it exhibited weak cytotoxicity in some studies, it showed notable activity against certain tumor cells:

- Cell Lines Tested :

- KB (human oral epidermoid carcinoma)

- Other cancer cell lines were also assessed but reported varying degrees of sensitivity.

The reported IC50 values indicate that this compound's cytotoxic effects are relatively modest compared to other indole alkaloids, suggesting that while it may not be a potent anticancer agent, it still warrants further investigation for potential synergistic effects with other compounds .

2. Serotonin Receptor Activity

One of the significant pharmacological activities of this compound is its interaction with serotonin receptors. It has been shown to exhibit activity at these receptors, which may contribute to its neuropharmacological effects. This property is particularly relevant in the context of developing treatments for neurological disorders, where modulation of serotonin pathways can be beneficial .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest potential pathways:

- Inhibition of Cell Proliferation : this compound may disrupt cell cycle progression in cancer cells, although specific pathways remain to be fully characterized.

- Serotonin Modulation : By acting on serotonin receptors, this compound could influence neurotransmitter levels and signaling pathways associated with mood regulation and anxiety .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Weak cytotoxic effects on KB cells | |

| Serotonin Activity | Active at serotonin receptors | |

| Antimicrobial | Limited data; further studies needed |

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxicity of various marine-derived compounds, this compound was included among several indole alkaloids. The results indicated that while it did not demonstrate strong cytotoxicity alone, it could enhance the effects of other compounds when used in combination therapies .

Propiedades

IUPAC Name |

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAJKOUHPRYFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(CN)C3=C(C=C4C(=C3)NC(=C4CCN)C(CN)C5=CNC6=C5C=CC(=C6)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Br2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936191 | |

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159903-67-0 | |

| Record name | Gelliusine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159903670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.